molecular formula C16H14ClF3N4O B2731237 N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396790-87-6

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2731237
CAS No.: 1396790-87-6
M. Wt: 370.76
InChI Key: VIFQSSIPRPFOJV-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a carboxamide group linked to a 2-chloro-5-(trifluoromethyl)phenyl moiety and at position 6 with a pyrrolidin-1-yl group. This compound is of interest in medicinal chemistry for its structural features, which are optimized for target binding and pharmacokinetic properties .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N4O/c17-11-4-3-10(16(18,19)20)9-13(11)21-15(25)12-5-6-14(23-22-12)24-7-1-2-8-24/h3-6,9H,1-2,7-8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFQSSIPRPFOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article synthesizes available data on its biological activity, including mechanisms, efficacy, and relevant case studies.

The molecular formula of this compound is C13H14ClF3N2O, with a molecular weight of 306.71 g/mol. The compound features a pyridazine core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • G-Protein Coupled Receptors (GPCRs) : Similar compounds have been shown to modulate GPCR activity, which plays a crucial role in cellular signaling pathways. For instance, allosteric modulators targeting GPCRs have been effective in various therapeutic contexts .
  • Inhibition of Bacterial Growth : Pyrrole derivatives, including those similar to the target compound, have demonstrated significant antibacterial properties. For example, certain pyrrole benzamide derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus .

Antibacterial Activity

A comparative analysis of related compounds reveals promising antibacterial activity:

Compound NameMIC (μg/mL)Target Bacteria
Pyrrole Benzamide Derivative3.12Staphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2Escherichia coli

The data indicates that this compound may exhibit similar or enhanced antibacterial activity due to its structural components.

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated various pyrrole derivatives for their effectiveness against resistant strains of bacteria. The results showed that compounds with trifluoromethyl groups exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts .
  • Antiviral Activity Research : Research into indole derivatives has indicated that modifications similar to those found in this compound can lead to significant antiviral activity against RNA viruses, suggesting a pathway for further exploration in antiviral drug development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide through its selective inhibition of key enzymes involved in tumor progression.

Case Study: Inhibition of Stearoyl-CoA Desaturase

A notable application of this compound is its role as an inhibitor of Stearoyl-CoA desaturase (SCD), an enzyme implicated in lipid metabolism and cancer cell proliferation. In vitro assays demonstrated that the compound exhibited an EC50_{50} value of approximately 119 nM against human SCD, effectively blocking proliferation in lung cancer cell lines without affecting normal fibroblasts .

Compound Target EC50 (nM) Selectivity
This compoundSCD119High

Biochemical Probes

Beyond its therapeutic applications, this compound serves as a biochemical probe for studying metabolic pathways related to fatty acid desaturation. Its ability to selectively target SCD makes it a valuable tool for researchers investigating lipid metabolism in various biological contexts.

Data Table: Comparison with Other Compounds

Compound Target IC50 (μM) Remarks
Compound ASCD0.5Less selective
Compound BSCD0.1Highly selective
This compoundSCD0.119Moderate potency

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of carboxamide derivatives with heterocyclic cores. Below is a systematic comparison with structurally analogous compounds:

Structural Classification and Key Features

Compound Name / ID Core Structure Key Substituents Molecular Weight Pharmacological Implications References
Target Compound Pyridazine 6-(pyrrolidin-1-yl), 3-(2-chloro-5-CF₃-phenyl)carboxamide ~415.8 (calc.) Pyrrolidine enhances flexibility; CF₃/Cl improve lipophilicity and metabolic resistance. Likely optimized for CNS penetration due to moderate logP.
N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide () Imidazo[1,2-b]pyridazine 6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl), 3-(3-fluoro-4-methoxyphenyl)carboxamide ~505.5 (calc.) Fused imidazole-pyridazine core increases rigidity and π-stacking potential. Fluorine atoms enhance bioavailability and target affinity. Methoxy group may reduce metabolic clearance.
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () Piperazine-pyridine 4-(3-chloro-5-CF₃-pyridin-2-yl), 1-(3-oxo-benzoxazin-6-yl)carboxamide 455.8 Piperazine improves solubility via basicity. Benzoxazinone moiety may confer hydrogen-bonding interactions. Higher polarity may limit blood-brain barrier penetration.
N-(2-chloro-6-methylphenyl)-2-[[6-(3-hydroxy-1-pyrrolidinyl)-2-pyridinyl]amino]-5-thiazolecarboxamide () Thiazole 5-carboxamide (2-chloro-6-methylphenyl), 2-(6-(3-hydroxy-pyrrolidinyl)pyridinyl) ~462.9 (calc.) Thiazole core offers distinct electronic properties. Hydroxy-pyrrolidine enhances solubility and hydrogen-bonding. Chloro and methyl groups optimize steric interactions.
N-(2-fluoro-5-(5-((5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide () Dihydropyridazinone 6-oxo-dihydropyridazine, benzothiophene carboxamide ~612.1 (calc.) Dihydropyridazinone introduces a ketone for redox interactions. Benzothiophene enhances aromatic stacking. Fluorine and methyl-pyrrolidine balance lipophilicity and solubility.
1-(3-chlorophenyl)-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide () Pyrazole 5-CF₃, 4-carboxamide (N-methyl), 1-(3-chlorophenyl) ~303.7 (calc.) Compact pyrazole core with CF₃ and chloro groups for high metabolic stability. Limited flexibility may restrict binding to shallow targets.

Comparative Analysis of Key Properties

  • Lipophilicity (logP): The target compound (estimated logP ~3.5) balances lipophilicity (CF₃, chloro) with polar groups (pyrrolidine), favoring membrane permeability. Thiazole and pyrazole analogs () exhibit higher logP (~3.8–4.2), which may limit aqueous solubility .
  • Metabolic Stability: CF₃ and chloro groups in the target compound and reduce oxidative metabolism .
  • Target Affinity: Imidazo[1,2-b]pyridazine () and dihydropyridazinone () cores likely exhibit stronger π-stacking with aromatic residues in enzymes/receptors compared to pyridazine . Thiazole and pyrazole derivatives () may target kinases or GPCRs due to their planar, electron-rich cores .

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